molecular formula C13H11N5O2S2 B3159056 3-[(3-nitrobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine CAS No. 860785-90-6

3-[(3-nitrobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B3159056
CAS No.: 860785-90-6
M. Wt: 333.4 g/mol
InChI Key: NIQQNWCRZCWFDO-UHFFFAOYSA-N
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Description

3-[(3-nitrobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine is a chemical compound with the molecular formula C13H11N5O2S2 and a molecular weight of 333.4 g/mol

Chemical Reactions Analysis

3-[(3-nitrobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structural features may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could be explored for developing new therapeutic agents.

    Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[(3-nitrobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine is not well-documented. based on its structure, it is likely to interact with molecular targets such as enzymes or receptors through binding interactions involving the nitrobenzyl, thienyl, and triazole moieties. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-[(3-nitrobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine include other triazole derivatives with different substituents. For example:

    3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    3-[(3-nitrobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine: Contains a phenyl group instead of a thienyl group, which could affect its interaction with biological targets. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(3-nitrophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S2/c14-17-12(11-5-2-6-21-11)15-16-13(17)22-8-9-3-1-4-10(7-9)18(19)20/h1-7H,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQQNWCRZCWFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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